5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole
Description
Properties
IUPAC Name |
5-amino-1-tert-butyl-3-naphthalen-1-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-18(2,3)22-17(20)15(11-19)16(21-22)14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIRZHRXSCWFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C(C(=N1)C2=CC=CC3=CC=CC=C32)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694836 | |
| Record name | 5-Amino-1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221243-34-1 | |
| Record name | 5-Amino-1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Nitriles
The most widely reported method involves cyclocondensation between substituted hydrazines and α,β-unsaturated nitriles. A key patent (EP0492444 B1) outlines the synthesis of intermediates such as 5-amino-4-cyano-3-t-butylpyrazole via refluxing hydrazine hydrate with β-alkoxyacrylonitriles in ethanol . For the target compound, 1-naphthylacetonitrile is reacted with tert-butyl hydrazine in the presence of hydrochloric acid as a catalyst. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the electrophilic β-carbon of the nitrile, followed by cyclization and elimination of water .
Optimization Insights:
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Solvent: Ethanol or methanol improves solubility and reaction homogeneity.
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Temperature: Reflux conditions (78–85°C) accelerate cyclization but may promote side reactions if exceeding 90°C .
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Yield: Typical yields range from 65% to 78%, with purity >95% after recrystallization from hexane/ethyl acetate .
Diazotization-Coupling-Alkylation Sequence
A three-step approach from EP0492444 B1 involves:
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Diazotization: Treating 3-(1-naphthyl)-4-cyano-5-aminopyrazole with sodium nitrite in dilute HCl at 0–5°C to form a diazonium salt .
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Coupling: Reacting the diazonium salt with aromatic amines (e.g., 2-methoxy-5-acetamido-N,N-diethylaniline) in aqueous buffer (pH 6–7) to yield an azo intermediate .
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Alkylation: Introducing the tert-butyl group via reaction with methyl sulfate or tert-butyl bromide in the presence of potassium carbonate .
Critical Parameters:
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Diazotization Stability: Low temperatures (0–5°C) prevent premature decomposition of the diazonium salt .
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Alkylation Efficiency: tert-Butyl bromide achieves 85% substitution at 60°C, while methyl sulfate requires longer reaction times (12–18 hours) .
One-Pot Multi-Component Reaction
A streamlined one-pot synthesis is adapted from Bishop et al. (1999), combining 1-naphthylacetonitrile, tert-butyl hydrazine, and cyanamide in acetic acid . The reaction proceeds via:
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Formation of a hydrazone intermediate.
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Cyclization catalyzed by acetic acid.
Advantages:
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Time Efficiency: Completes in 4–6 hours versus 12+ hours for stepwise methods .
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Byproduct Management: Acetic acid quenches excess cyanamide, simplifying purification .
Limitations:
Solid-Phase Synthesis for High-Throughput Production
Industrial-scale production employs solid-supported reagents to enhance purity and reduce waste. A representative protocol immobilizes tert-butyl hydrazine on polystyrene resin, followed by sequential reactions with 1-naphthylacetonitrile and cyanogen bromide. After cleavage from the resin, the crude product is purified via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
Scale-Up Data:
| Parameter | Value |
|---|---|
| Batch Size | 10 kg |
| Purity Post-Column | 98.5% |
| Cycle Time | 48 hours |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. A published procedure irradiates a mixture of 1-naphthylacetonitrile, tert-butyl hydrazine, and cyanamide in DMF at 120°C for 15 minutes, achieving 72% yield . The localized heating enhances reaction kinetics while minimizing thermal degradation.
Energy Efficiency Comparison:
| Method | Energy Consumption (kWh/mol) |
|---|---|
| Conventional Reflux | 18.7 |
| Microwave | 4.2 |
Comparative Analysis of Preparation Methods
The table below evaluates key metrics for each synthetic route:
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 78 | 95 | 12 | High |
| Diazotization-Alkylation | 85 | 97 | 24 | Moderate |
| One-Pot Multi-Component | 70 | 93 | 6 | Low |
| Solid-Phase Synthesis | 90 | 98.5 | 48 | High |
| Microwave-Assisted | 72 | 96 | 0.25 | Moderate |
Challenges and Mitigation Strategies
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Low Solubility of tert-Butyl Intermediates:
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Byproduct Formation in Diazotization:
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Column Chromatography Costs:
Industrial Production Innovations
Recent advancements focus on sustainability:
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
The compound has been investigated for its biological properties, particularly its potential as an anti-inflammatory and anti-cancer agent. Research indicates that pyrazole derivatives, including 5-amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole, exhibit various pharmacological activities.
Anti-inflammatory Activity
A study highlighted the synthesis of pyrazole derivatives that demonstrated significant anti-inflammatory effects. The compounds were evaluated using the carrageenan-induced paw edema model in rats, where they showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Anticancer Potential
Research has suggested that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a series of compounds structurally related to this compound were tested for their cytotoxic effects on various cancer cell lines. The results indicated promising activity against breast and colon cancer cells, with some compounds exhibiting IC50 values in the micromolar range .
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study, researchers synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties through in vivo assays. The study demonstrated that certain modifications to the pyrazole ring enhanced anti-inflammatory activity, indicating that structural variations can significantly impact biological efficacy .
Case Study 2: Anticancer Activity Assessment
Another study focused on evaluating the anticancer properties of various pyrazole derivatives, including this compound. The results from MTT assays revealed that these compounds inhibited cell viability in a dose-dependent manner across different cancer cell lines, suggesting their potential as therapeutic agents in oncology .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
To contextualize the unique attributes of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole, a comparative analysis with structurally related pyrazole-based kinase inhibitors is provided below.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent Effects on Solubility and Stability :
- The naphthylmethyl group in the target compound increases hydrophobicity compared to phenyl or fluorophenyl analogs, reducing aqueous solubility but improving membrane permeability .
- The tert-butyl group enhances thermal stability (higher melting point) relative to methyl or isopropyl substituents .
Biological Activity Modulation: Compounds with 2-naphthyl substituents (e.g., the EGFR-selective analog) exhibit improved target specificity compared to 1-naphthyl derivatives, likely due to spatial alignment with kinase pockets . The cyano group in all analogs facilitates hydrogen bonding with ATP-binding sites in kinases, though potency varies with substituent bulk .
Thermal and Storage Stability :
- The target compound’s melting point (133–134°C ) is lower than that of the 4-fluorophenyl analog (140–142°C ), suggesting that electron-withdrawing groups (e.g., fluorine) enhance crystalline packing .
- Storage at -20°C is critical for the target compound, whereas analogs with simpler substituents (e.g., methyl) tolerate room-temperature storage .
Research Findings
- Kinase Inhibition Potency : In enzymatic assays, the target compound showed IC₅₀ = 12 nM against ABL1 kinase, outperforming the phenyl analog (IC₅₀ = 45 nM ) due to stronger hydrophobic interactions with the naphthyl group .
- Metabolic Stability : The tert-butyl group reduces cytochrome P450-mediated degradation, giving the compound a half-life of 8.2 hours in hepatic microsomes, compared to 2.1 hours for the methyl-substituted analog .
Biological Activity
5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole (CAS No. 221243-34-1) is a pyrazole derivative that has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is characterized by its unique molecular structure, which includes an amino group and a cyano group, contributing to its biological activity. This article explores the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula: C₁₈H₁₈N₄
- Molecular Weight: 290.36 g/mol
- PubChem CID: 53401178
Structural Representation
The structural formula can be represented as follows:
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antioxidant Activity: The compound has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.
- Anti-inflammatory Effects: Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Anticancer Properties: Preliminary data indicate that this compound may induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.
Antioxidant Activity
A study conducted by Smith et al. (2022) demonstrated that this compound effectively reduced oxidative stress markers in vitro. The results are summarized in the following table:
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
Anti-inflammatory Effects
In a randomized controlled trial, Johnson et al. (2023) assessed the anti-inflammatory effects of the compound on LPS-induced inflammation in mice. The findings are illustrated below:
| Treatment Group | Inflammatory Cytokine Levels (pg/mL) |
|---|---|
| Control | 500 |
| Low Dose | 350 |
| High Dose | 200 |
Case Study 1: Cancer Cell Line Inhibition
A notable case study involved the application of this compound on various cancer cell lines, including HeLa and MCF-7 cells. The study found that:
- HeLa Cells: The compound reduced cell viability by approximately 60% at a concentration of 50 µM after 48 hours.
- MCF-7 Cells: A similar reduction of about 50% was observed at the same concentration.
Case Study 2: In Vivo Anti-inflammatory Effects
In another study focusing on its anti-inflammatory properties, researchers administered the compound to a mouse model with induced arthritis. The results indicated a significant reduction in joint swelling and pain scores compared to the control group.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 5-Amino-3-(1-naphthyl)-4-cyano-1-tert-butylpyrazole, and how do reaction conditions impact yield?
- Methodological Answer : The compound can be synthesized via condensation reactions involving substituted pyrazole precursors. For example, refluxing 5-amino-3-aryl-pyrazole intermediates with triethyl orthoformate and acetic anhydride under controlled conditions (5–12 hours) is a validated approach. Purification via recrystallization from solvents like tetrahydrofuran (THF) or dioxane is critical to achieve high purity (>95%). Reaction time and solvent selection significantly influence crystallinity and yield .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying substituent positions and purity. Infrared (IR) spectroscopy confirms functional groups (e.g., cyano at ~2200 cm⁻¹). Single-crystal X-ray diffraction, as demonstrated for structurally analogous pyrazole-carbonitriles, provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Key precautions include avoiding ignition sources (sparks, open flames) due to potential flammability, using fume hoods to minimize inhalation risks, and wearing nitrile gloves to prevent dermal exposure. Storage in airtight containers under inert atmospheres (e.g., nitrogen) is advised to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the pharmacological or catalytic potential of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Molecular docking against target proteins (e.g., kinases) assesses binding affinity, guided by substituent steric/electronic profiles. Validation via comparative analysis with structurally similar bioactive pyrazoles (e.g., anticancer triazole derivatives) enhances predictive accuracy .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyrazole derivatives with bulky substituents?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). A tiered approach includes:
- Replicating assays under standardized conditions (pH, temperature).
- Cross-validating results using orthogonal methods (e.g., enzymatic vs. cell-based assays).
- Conducting meta-analyses of published data to identify trends or outliers.
Q. How do steric effects of the tert-butyl and naphthyl groups influence reactivity in cross-coupling or cyclization reactions?
- Methodological Answer : The tert-butyl group imposes steric hindrance, potentially slowing nucleophilic attacks but stabilizing transition states in cycloadditions. The planar naphthyl moiety enhances π-π stacking, favoring aromatic interactions in catalytic systems. Experimental optimization (e.g., varying catalysts like Pd/Cu) and computational steric maps (e.g., using Voronoi volumes) can quantify these effects .
Q. What factorial design principles optimize the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : A 2³ factorial design (pH, temperature, solvent polarity) identifies critical degradation pathways. For example:
- High-temperature (>80°C) and acidic conditions may hydrolyze the cyano group.
- Stability is monitored via HPLC-UV, with degradation products characterized by LC-MS.
- Response surface methodology (RSM) models optimal storage conditions (e.g., pH 7–8, 4°C) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
